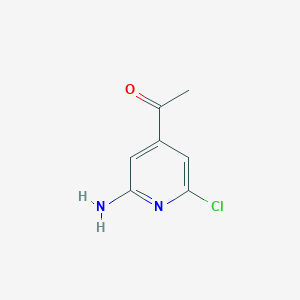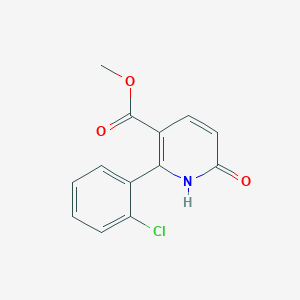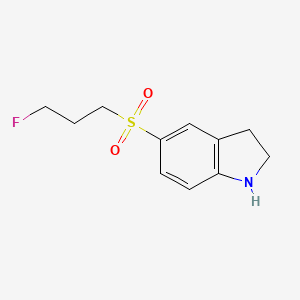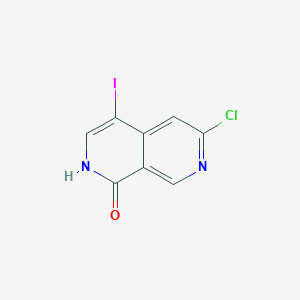
tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a chlorophenyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butyl esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or reduce the pyrrolidine ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Imines, nitriles
Reduction: Phenyl derivatives, saturated pyrrolidine derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind to specific active sites on enzymes, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural properties make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-fluorophenyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-bromophenyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups. The presence of the chlorophenyl group imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H23ClN2O2 |
|---|---|
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
tert-butyl (3S,4S)-3-(aminomethyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-12(8-18)14(10-19)11-4-6-13(17)7-5-11/h4-7,12,14H,8-10,18H2,1-3H3/t12-,14+/m0/s1 |
InChI-Schlüssel |
QBULTDBMDQQNLZ-GXTWGEPZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C2=CC=C(C=C2)Cl)CN |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)




